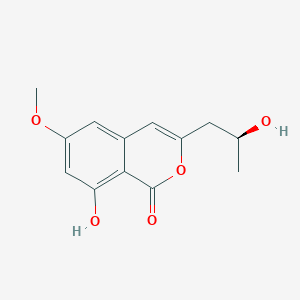

2-(4-chlorophenoxy)pentanoic Acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-(4-chlorophenoxy)pentanoic acid and its homologues has been achieved through several methods. For example, Karla et al. (1999) detailed the synthesis of related compounds by homologation at the carboxyl end of baclofen, a known GABAB receptor agonist, using a seven-step reaction sequence. This process included deoxygenation via a modified Barton-McCombie reaction and ring opening, followed by deprotection steps to yield the final compounds (Karla et al., 1999).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. Sirajuddin et al. (2015) characterized the structure of a chlorophenoxy compound through elemental analyses, FT-IR, NMR, and single-crystal X-ray structural analysis, demonstrating the molecule's stability through short intramolecular OH---O hydrogen bonds (Sirajuddin et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of 2-(4-chlorophenoxy)pentanoic acid derivatives include their interaction with biological receptors and their pharmacological effects. Karla et al. (1999) found that certain synthesized compounds did not show detectable affinity for GABAA or GABAB receptor sites and were inactive as agonists or antagonists at GABAB receptors in specific biological tests (Karla et al., 1999).

Physical Properties Analysis

The physical properties, such as the crystalline structure of optically active chlorophenoxy compounds, have been explored. Sørensen et al. (1999) determined the crystal structure of 2-(4-chlorophenoxy)propionic acid, noting how the carboxylic acid group forms a catemer motif in contrast to the cyclic dimers observed in racemic compounds (Sørensen et al., 1999).

Chemical Properties Analysis

The chemical properties, such as resonance-assisted hydrogen bonding and its effects on molecular structure and stability, have been a focus of study. Maurin et al. (1995) investigated the crystal structures and theoretical ab initio self-consistent field (SCF) calculations of oximes of aliphatic keto-carboxylic acids, which revealed insights into the electron charge distribution and its impact on hydrogen bonding and molecular stability (Maurin et al., 1995).

Wissenschaftliche Forschungsanwendungen

1. Application in Biochemical Engineering

- Summary of the Application : The compound was used in the construction of a “non-support bioreactor”, a novel column reactor packed with a free non-supported enzyme .

- Methods of Application or Experimental Procedures : The insolubility of the enzyme in organic solvents was applied to construct the reactor. Stereoselective esterification of 2-(4-chlorophenoxy)propanoic acid by lipase OF 360 from Candida cylindracea with n-tetradecanol was selected as a model reaction .

2. Application in Biological Evaluation

- Summary of the Application : A new series of N’-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides were synthesized, characterized, and assessed as inhibitors of enoyl ACP reductase and DHFR .

- Results or Outcomes : Most of the compounds exhibited dual inhibition against the enzymes enoyl ACP reductase and DHFR .

Safety And Hazards

Eigenschaften

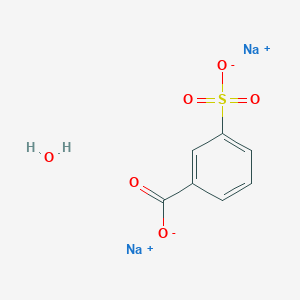

IUPAC Name |

2-(4-chlorophenoxy)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-2-3-10(11(13)14)15-9-6-4-8(12)5-7-9/h4-7,10H,2-3H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGZZDWFWLXZEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402217 | |

| Record name | 2-(4-chlorophenoxy)pentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)pentanoic Acid | |

CAS RN |

119061-16-4 | |

| Record name | 2-(4-chlorophenoxy)pentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-](/img/structure/B88508.png)

![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B88512.png)

![(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B88542.png)